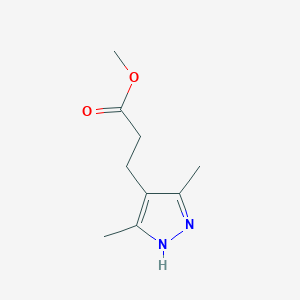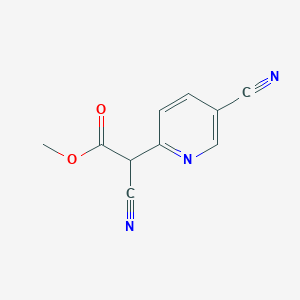
3-(4-Methylphenoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
3-(4-Methylphenoxy)pyrrolidine hydrochloride, also known as MPPH, is a synthetic compound found in a variety of industrial and laboratory applications. MPPH is a colorless, water-soluble, crystalline solid with a melting point of 125-127 °C. It is an important intermediate in the synthesis of a variety of pharmaceuticals, and is used in research applications for its unique properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis in Cycloaddition Reactions : Pyrrolidines, including 3-(4-Methylphenoxy)pyrrolidine, are synthesized in [3+2] cycloaddition reactions. Such compounds are valuable in medicine and industry, including uses as dyes or agrochemical substances (Żmigrodzka et al., 2022).
- In Anticancer Drug Analogs : Pyrrolidines are used in the synthesis of bioactive heterocyclic analogs of podophyllotoxin, an anticancer drug. They offer a simple route to these potent compounds (Jurd, 1988).
- Crystal Structure Analysis : The structure of compounds like 3-(4-Methylphenoxy)pyrrolidine hydrochloride is analyzed using X-ray diffraction, contributing to our understanding of molecular interactions and properties (Liu et al., 2006).
Applications in Material Science
- In Poly(ether imide ester)s Synthesis : Pyrrolidines are involved in synthesizing poly(ether imide ester)s, which have applications in material science due to their physical and thermal properties (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Biological and Pharmacological Research
- Functionalized Pyrrolidines in Cancer Research : Functionalized pyrrolidine derivatives show potential in inhibiting the growth of tumor cells, indicating their potential use in cancer treatment (Fiaux et al., 2005).
- Anti-inflammatory Activities : Certain pyrrolidine derivatives have been studied for their anti-inflammatory activities, showing promise as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
Propriétés
IUPAC Name |
3-(4-methylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-2-4-10(5-3-9)13-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVSQAPMTRDRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673799 | |
| Record name | 3-(4-Methylphenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenoxy)pyrrolidine hydrochloride | |
CAS RN |
1185073-53-3 | |
| Record name | 3-(4-Methylphenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1421029.png)
![4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B1421030.png)

![2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1421033.png)

![1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid](/img/structure/B1421039.png)


![2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid](/img/structure/B1421042.png)
![(5-Methylfuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1421045.png)



![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1421052.png)